molecular formula C6H10O4Sr B13805498 Strontium propionate

Strontium propionate

Cat. No.: B13805498
M. Wt: 233.76 g/mol
InChI Key: JVQBUNGVDHSAEJ-UHFFFAOYSA-L
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Description

Historical Context and Early Discoveries in Related Ferroelectric Systems

The journey into the understanding of ferroelectricity began with materials like Rochelle Salt and potassium dihydrogen phosphate. researchgate.net These early discoveries paved the way for the exploration of other compounds with similar properties. A major turning point in the field was the discovery of ferroelectricity in barium titanate and other perovskite oxides around the end of World War II. researchgate.net This expanded the family of known ferroelectric materials significantly.

In 1957, a pivotal discovery was made by B.T. Matthias and J.P. Remeika, who identified ferroelectric properties in Dicalcium Strontium Propionate (B1217596). aps.orgmdpi.com This was a significant development as DSP did not fit neatly into the previously established categories of ferroelectric materials, suggesting a new class of these compounds. aps.org

Significance in Condensed Matter Physics and Materials Science

The importance of Dicalcium Strontium Propionate in condensed matter physics and materials science stems from its complex phase transitions and unique physical properties. The compound is not only ferroelectric but also ferroelastic, meaning its crystal lattice can be mechanically deformed. researchgate.net

One of the most intriguing aspects of DSP is its gyrotropic behavior, where the plane of polarized light rotates as it passes through the crystal. researchgate.net This optical activity, and the ability to control it with an external electric field or mechanical stress, makes DSP a fascinating subject for studying the interplay between a material's structure and its optical properties. researchgate.net

Furthermore, the study of DSP has provided valuable insights into the mechanisms of phase transitions. The transitions are associated with the ordering of the propionate molecules within the crystal structure. mdpi.com Research on DSP and its isomorphous compounds, like Dicalcium Lead Propionate (DLP), has helped in developing theoretical models to explain the behavior of ferroelectric materials. researchgate.net

Scope of Academic Investigation of this compound and its Derivatives

Academic research on Dicalcium this compound is multifaceted, exploring its crystal structure, dielectric properties, and behavior under varying temperature and pressure. A significant area of investigation involves the study of its derivatives, where strontium or the propionate ions are partially substituted with other elements or molecules.

For instance, substituting lead for strontium to create Dicalcium Lead Propionate (DLP) has been a common practice to compare and contrast the ferroelectric behaviors of isomorphous compounds. researchgate.net Another area of focus has been the partial substitution of propionate ions with acetate (B1210297) ions. This has been shown to alter the transition temperatures of the material, providing a way to tune its properties and further understand the role of the propionate group in the ferroelectric phase transition. researchgate.net

Detailed Research Findings

Phase Transitions and Crystal Structure

Dicalcium this compound undergoes two primary phase transitions. At room temperature, it exists in a paraelectric phase (Phase I). As the temperature is lowered, it transitions to a ferroelectric phase (Phase II) and then to a second, lower-temperature phase (Phase III). researchgate.net

The crystal structure of DSP changes with each phase transition. In its paraelectric phase, the structure is tetragonal. researchgate.net Upon cooling to the ferroelectric phase, the symmetry is lowered. researchgate.net

PhaseTemperature RangeCrystal SystemSpace Group
Phase I (Paraelectric) Above 281 KTetragonalP4₁2₁2 or P4₃2₁2
Phase II (Ferroelectric) 104 K to 281 KTetragonalP4₁ or P4₃
Phase III Below 104 KMonoclinicC₂

Note: The data in this table is compiled from various research articles. researchgate.netresearchgate.net

Physical Properties Across Phase Transitions

The physical properties of Dicalcium this compound exhibit significant changes at its phase transition temperatures. The ferroelectric transition at approximately 281 K is of particular interest.

PropertyPhase I (Paraelectric)Phase II (Ferroelectric)Phase III
Spontaneous Polarization 0Present and varies with temperaturePresent
Dielectric Constant Follows Curie-Weiss law above TcShows a peak at the transition temperatureLower than in Phase II

Note: The data in this table is a summary of findings from multiple studies. aps.orgresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O4Sr

Molecular Weight

233.76 g/mol

IUPAC Name

strontium;propanoate

InChI

InChI=1S/2C3H6O2.Sr/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2

InChI Key

JVQBUNGVDHSAEJ-UHFFFAOYSA-L

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].[Sr+2]

Origin of Product

United States

Crystallographic and Structural Investigations of Strontium Propionate Compounds

Crystal System and Space Group Analysis

The crystal structure of strontium propionate (B1217596) compounds varies depending on their specific composition. For strontium propionate monohydrate, Sr(C₂H₅CO₂)₂·H₂O, crystallographic studies have determined that it belongs to the orthorhombic crystal system. wurm.infowebelements.comjst.go.jparxiv.org The specific space group identified for this compound is Pbca. wurm.infowebelements.comjst.go.jparxiv.org

A well-studied derivative, dicalcium this compound, Ca₂Sr(C₂H₅CO₂)₆ (DSP), exhibits a tetragonal crystal system at room temperature. materialsproject.org Its paraelectric phase is characterized by the enantiomorphic space groups P4₁2₁2 (D₄⁴) or P4₃2₁2 (D₄⁸). jst.go.jpmaterialsproject.org Upon cooling, DSP undergoes a phase transition to a ferroelectric phase, which is accompanied by a change in the space group to either P4₁ (C₄²) or P4₃ (C₄⁴). jst.go.jp A deuterated version of this compound, Ca₂Sr(C₂D₅CO₂)₆ (DDSP), shows similar crystallographic properties, indicating no significant isotope effect on the crystal structure. colab.ws

Table 1: Crystal System and Space Group Data for this compound and a Key Derivative
CompoundCrystal SystemSpace GroupPhaseReference
This compound Monohydrate (Sr(C₂H₅CO₂)₂·H₂O)OrthorhombicPbca- wurm.infowebelements.comjst.go.jparxiv.org
Dicalcium this compound (Ca₂Sr(C₂H₅CO₂)₆)TetragonalP4₁2₁2 or P4₃2₁2Paraelectric (Room Temperature) jst.go.jpmaterialsproject.org
P4₁ or P4₃Ferroelectric (Low Temperature) jst.go.jp

Atomic Arrangement and Coordination Environments of Strontium(II)

The strontium(II) ion in propionate compounds typically exhibits high coordination numbers, a common feature for alkaline earth metals. osti.gov In a heterometallic propionate compound, SrCu₃(C₂H₅COO)₈ · 3H₂O, the strontium atom is nine-coordinated, forming a coordination polyhedron described as a 4,4,4-tricapped trigonal prism. materialsproject.org This structure involves an insular dinuclear [Sr₂(Prop)₄(H₂O)₆] complex where bridging carboxylate groups of the propionate ions link the metal centers. materialsproject.org

In a one-dimensional strontium(II) coordination polymer with isobutyrate and N-methyldiethanolamine ligands, the Sr(II) ion is also nine-coordinated, with an NO₈ coordination environment. osti.gov This coordination sphere is comprised of six oxygen atoms from four different carboxylate groups, two oxygen atoms, and one nitrogen atom from the N-methyldiethanolamine ligand. osti.gov The geometry of this coordination polyhedron is described as being intermediate between a distorted spherical capped square antiprism and a distorted spherical tricapped trigonal prism. osti.gov The Sr-O bond lengths for bridging oxygen atoms in this polymer range from 2.5377(10) Å to 2.7563(10) Å, while the non-bridging Sr-O bond lengths are between 2.6270(11) Å and 2.6364(11) Å. osti.gov

Table 2: Coordination Environment of Strontium(II) in a Propionate-Related Polymer
Compound FeatureDescriptionReference
Coordination Number9 osti.gov
Coordination EnvironmentNO₈ osti.gov
Polyhedron GeometryDistorted spherical capped square antiprism / Distorted spherical tricapped trigonal prism osti.gov
Sr-O Bond Lengths (bridging)2.5377(10) – 2.7563(10) Å osti.gov
Sr-O Bond Lengths (non-bridging)2.6270(11) – 2.6364(11) Å osti.gov

Molecular Conformations and Orientational Disorder of Propionate Groups

The propionate ligands in strontium-containing crystal structures can exhibit conformational flexibility and disorder. In dicalcium this compound (DSP), at least two of the propionate groups are situated along a two-fold axis, leading to a statistical disorder of their α and β carbon atoms across two sites. materialsproject.org Furthermore, a disordered arrangement of the propionate molecules on the (001) plane is observed in the ferroelectric phase of deuterated DSP. colab.ws In a heterometallic propionate compound, the methyl groups of two propionate ions are also found to be disordered. materialsproject.org This orientational disorder is a key feature in the structural description of these compounds.

Polymorphism and Structural Variations in this compound Derivatives

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a known phenomenon in propionate compounds. researchgate.netacs.org While detailed studies on the polymorphism of pure this compound are limited, its derivative, dicalcium this compound (DSP), provides a clear example of this behavior. nih.gov DSP undergoes a phase transition from a paraelectric phase (Phase I) to a ferroelectric phase (Phase II) at approximately 281.6 K. colab.ws This transition involves a change in the crystal's space group from tetragonal P4₁2₁2 or P4₃2₁2 to tetragonal P4₁ or P4₃, respectively. colab.wsnih.gov Some studies have also suggested the existence of a third phase (Phase III) at even lower temperatures, which may be monoclinic. nih.gov These different phases represent distinct polymorphic forms of DSP, each with unique structural and physical properties.

Structural Chirality and Enantiomorphism in this compound Crystals

Chirality, the property of a structure being non-superimposable on its mirror image, can arise from the arrangement of atoms in a crystal lattice. nih.gov This structural chirality is observed in derivatives of this compound. Dicalcium this compound (DSP) crystallizes in enantiomorphic space groups, P4₁2₁2 and P4₃2₁2. materialsproject.orgnih.gov These two space groups are mirror images of each other and correspond to the levorotatory (left-handed) and dextrorotatory (right-handed) forms of the crystal, respectively. colab.wsnih.gov The existence of these enantiomorphic forms means that DSP crystals can exhibit optical activity, a direct consequence of their chiral crystal structure. nih.govgoogle.com The study of such chiral inorganic solids is a growing field of research due to their potential for unique optical and electronic properties. nih.govresearchgate.net

Phase Transitions and Ferroic Phenomena in Strontium Propionate Systems

Paraelectric-Ferroelectric Phase Transitions in Dicalcium Strontium Propionate (B1217596) (DSP)

Dicalcium strontium propionate, Ca2Sr(C2H5COO)6 (DSP), is a notable member of the dicalcium alkaline-earth propionate family that exhibits ferroelectric properties. At room temperature, DSP has a tetragonal crystal structure. researchgate.net As the temperature is lowered, it undergoes a phase transition to a ferroelectric state.

The primary paraelectric to ferroelectric phase transition in dicalcium this compound occurs at approximately 282.6 K. researchgate.net Below this temperature, the material exhibits spontaneous polarization. In addition to this ferroelectric transition, another phase transition has been identified at a lower temperature of 104 K. researchgate.net

Calorimetric measurements have been employed to determine the thermodynamic properties associated with these transitions. The heat of transition for the ferroelectric phase transition is 159.6 cal/mol, with a corresponding entropy of transition of 0.6 e.u. researchgate.net The lower temperature transition at 104 K has a larger heat of transition, amounting to 255 cal/mol. researchgate.net

Phase TransitionTransition Temperature (K)Enthalpy of Transition (cal/mol)Entropy of Transition (e.u.)
Paraelectric-Ferroelectric282.6159.60.6
Low-Temperature104255Not Specified

This table presents the transition temperatures and associated thermodynamic data for phase transitions in Dicalcium this compound.

The nature of the paraelectric-ferroelectric phase transition in dicalcium this compound has been a subject of detailed investigation. While some ferroelectric transitions are distinctly first-order, characterized by a discontinuous change in properties like polarization and a latent heat, others are second-order, involving continuous changes. In the related compound dicalcium lead propionate, a second-order phase transition is observed at 343 K. aps.org Studies on DSP have indicated that its ferroelectric transition also exhibits characteristics of a second-order transition. However, a transition at a much lower temperature in DSP is considered to be of the first order. researchgate.net The distinction between first and second-order transitions is crucial for understanding the fundamental physics of the material. A first-order transition involves the coexistence of two phases at the transition temperature, whereas a second-order transition is continuous.

Near the Curie point, the physical properties of ferroelectric materials often exhibit critical behavior that can be described by a set of critical exponents. These exponents characterize the divergence or vanishing of quantities such as dielectric susceptibility, spontaneous polarization, and specific heat as the temperature approaches the transition temperature.

For the related compound, dicalcium lead propionate, the temperature dependence of the EPR spectra in the ferroelectric phase, below the transition temperature (TC1 = 343 K), is described by the relation (T - TC1)β, where the critical exponent β is found to be 0.51 ± 0.03. aps.org In dicalcium this compound, detailed measurements of thermal expansion, dielectric constant, and spontaneous polarization near the Curie point have been conducted to analyze its critical behavior. aps.org These studies are essential for testing theoretical models of phase transitions, such as the Landau theory, and for understanding the microscopic interactions driving the transition.

Mechanisms of Phase Transitions in this compound Compounds

The mechanisms underlying the phase transitions in dicalcium this compound are intricately linked to the dynamic behavior of the constituent propionate molecules and the stability of the crystal lattice.

The motion of the propionate anions plays a pivotal role in the ferroelectric phase transition of DSP. In the higher-temperature paraelectric phase, the ethyl groups of the propionate molecules are disordered. researchgate.net As the crystal is cooled through the transition temperature, these ethyl groups undergo an ordering process. researchgate.net

The temperature dependence of the spontaneous polarization has been interpreted in terms of the torsional oscillations of the methyl groups of the propionate anions. researchgate.net It is suggested that near the ferroelectric transition point, the excitation of rotation of the C3' axis of the propionate group contributes to the crystal becoming paraelectric above the transition temperature. researchgate.net This indicates that the transition has characteristics of an order-disorder type, where the ordering of the molecular groups is the primary driving mechanism.

In many ferroelectric materials, phase transitions are associated with the softening of a particular lattice vibrational mode, known as a soft mode. As the transition temperature is approached from above, the frequency of this soft mode decreases, leading to a lattice instability that results in the new, lower-symmetry ferroelectric phase.

In strontium titanate, a well-studied perovskite, the structural phase transition at 105 K is characterized by the softening of phonon modes. aps.org The temperature dependence of the phonon frequency in the low-temperature phase can be described by a power law, which is a hallmark of soft mode behavior. aps.org While the concept of soft modes is a cornerstone of understanding displacive-type ferroelectric transitions, the transition in DSP is considered to have a significant order-disorder component related to the propionate groups. The interplay between the molecular ordering and the lattice dynamics is a key area of research in understanding the complete picture of the phase transition mechanism in dicalcium this compound.

Coupling between Order Parameters

Strontium titanate (SrTiO₃) is a quantum paraelectric in its bulk form, meaning it avoids a ferroelectric transition at low temperatures due to quantum fluctuations. aps.orgwikipedia.org However, it exhibits a complex interplay of coupled instabilities, including structural (antiferrodistortive), polar (ferroelectric), and even superconducting orders, which can be induced and studied. aps.org The coupling between these various order parameters is a subject of significant research. The primary order parameters considered in models for strained SrTiO₃ are the polarization along the c-axis, in-plane antiphase octahedral rotations (the antiferrodistortive phase), and the elongation of the c-axis. aps.org

In compressively strained SrTiO₃ films, which can exhibit both ferroelectricity and superconductivity, the antiferrodistortive and ferroelectric structural distortions coexist. osti.gov The transition to an antiferrodistortive (AFD) structure occurs near 105 K in bulk SrTiO₃, while a ferroelectric (FE) instability is also present. osti.gov Studies on superconducting films show that polar nanodomains form within a single antiferrodistortive domain. osti.gov This indicates that the two transitions coexist, yet they appear to be largely independent. osti.gov The suppression of the polar state by free carriers does not seem to suppress the antiferrodistortive transition, though simulations suggest a weak coupling between the order parameters. osti.gov The relationship between the polar and superconducting instabilities is considered cooperative, with the stabilization of a polar phase through strain or substitution being shown to enhance the superconducting critical temperature. aps.orgosti.gov

Electromechanical Properties and Response

Piezoelectric Response and Coefficients

Although bulk strontium titanate is centrosymmetric and thus not piezoelectric at room temperature, a significant piezoelectric response can be induced under certain conditions. wikipedia.orgbohrium.com Strain engineering in epitaxial thin films is a key method to induce ferroelectricity and, consequently, a strong piezoelectric effect. bohrium.comresearchgate.net By carefully controlling the in-plane misfit strains, both compressive and tensile, piezoelectric coefficients comparable to those of traditional lead-based piezoceramics like lead zirconate titanate (PZT) can be achieved. bohrium.comresearchgate.net

Furthermore, strontium titanate exhibits a "giant" piezoelectric effect at cryogenic temperatures. nih.gov Below 50 K, the piezoelectric response increases rapidly with decreasing temperature. nih.gov Around 1 K, its magnitude is comparable to the best piezoelectric materials at room temperature. nih.gov This giant response at low temperatures is linked to an apparent quantum critical point at absolute zero and opens possibilities for applications in ultralow-temperature scanning microscopies. nih.gov

Material/ConditionPiezoelectric CoefficientValue (pm/V)Reference
Aluminum Nitride (AlN)d₃₃5.15 researchgate.net
Lead Zirconate Titanate (PZT)d₃₃~220-590 researchgate.net
Strain-Engineered SrTiO₃ FilmsEffective d₃₃Comparable to PZT bohrium.comresearchgate.net
SrTiO₃ at ~1 K-Comparable to room-temp PZT nih.gov

Elastic Properties and Anomalies from Acoustic Studies

The elastic properties of strontium titanate have been extensively studied using acoustic techniques, such as measuring the velocity of ultrasonic waves. aps.orgchalcogen.ro These studies reveal the temperature dependence of the elastic constants c₁₁, c₁₂, and c₄₄. aps.org At approximately 108 K, SrTiO₃ undergoes a phase transition from a cubic to a tetragonal structure, which leads to marked changes in its elastic properties. aps.org

Anomalies in the elastic moduli (Young's, bulk, and shear) and Poisson's ratio are observed near 37 K and 65 K. researchgate.net These anomalies are not indicative of a true structural phase transition but are explained by a dynamic anharmonic mode coupling model. researchgate.net They are believed to arise from the accidental crossing in frequency of the antiferrodistortive soft optic modes with the ferroelectric soft optic modes. researchgate.net Ultrasonic techniques have been crucial in investigating these anomalies, with some studies suggesting the effects may be purely dynamical. researchgate.net In Barium Strontium Titanate (BST) ceramics, ultrasonic pulse echo techniques have been used to determine mechanical properties, showing that increasing strontium content leads to a remarkable increase in all elastic moduli. chalcogen.ro

Elastic ConstantValue at 300 K (10¹¹ dyn/cm²)Value at 108 K (10¹¹ dyn/cm²)Reference
c₁₁31.5639.99 aps.org
c₁₂10.2711.33 aps.org
c₄₄12.4013.78 aps.org

Dielectric Characteristics of Strontium Titanate Ferroelectrics

Dielectric Constant and Permittivity Measurements

Strontium titanate is renowned for its extraordinarily high dielectric constant, particularly at cryogenic temperatures. wikipedia.orgnih.gov At room temperature, it possesses a large dielectric constant of about 300. wikipedia.org As the temperature is lowered, the dielectric constant increases dramatically, following a Curie-Weiss law. ucsd.edu However, instead of undergoing a ferroelectric transition, the dielectric constant levels off at values exceeding 10,000 below about 4 K due to quantum fluctuations. nih.govucsd.edu This behavior is characteristic of a quantum paraelectric. wikipedia.orgucsd.edu

In bulk single crystals, the static dielectric constant can reach up to ~20,000 at liquid helium temperatures. nih.gov High-quality, centimeter-sized samples have exhibited measured low-temperature dielectric constants of 22,000. electronicsonline.net.au While thin films have historically shown much lower values (100-1000), recent studies that account for interface effects have revealed that the intrinsic dielectric constant of SrTiO₃ films can exceed 25,000, which is higher than the highest measured bulk single-crystal value. nih.govelectronicsonline.net.au The dielectric properties are sensitive to factors such as DC bias, mechanical stress, and impurities. mst.edu

Material FormTemperatureDielectric Constant (κ)Reference
Bulk SrTiO₃Room Temperature~300 wikipedia.org
Bulk SrTiO₃ Single CrystalLiquid Helium Temp. (~4 K)~20,000 nih.gov
High-Quality Bulk SampleLow Temperature22,000 electronicsonline.net.au
Typical Epitaxial Thin FilmsLow Temperature100 - 1,000 electronicsonline.net.au
Intrinsic Value in Thin Films (Corrected)Low Temperature>25,000 electronicsonline.net.au

Dielectric Dispersion and Relaxation Phenomena

Dielectric relaxation phenomena have been observed in strontium titanate, particularly when doped with other ions. aip.org For instance, SrTiO₃ containing trivalent rare-earth ions exhibits well-developed dielectric relaxation at low radio frequencies (10²–10⁵ Hz) in the temperature range of -150°C to +40°C. aip.org Studies on manganese-doped SrTiO₃ also show Debye-type relaxation, with the relaxation frequencies following the Arrhenius law at relatively high temperatures; this behavior is linked to thermally activated polaron dynamics. bohrium.com

In both single crystal and polycrystalline SrTiO₃, frequency-dependent dielectric dispersion is observed in the 12–40 K range. mst.edu The dielectric constant in barium strontium titanate (BST) is also highly dependent on frequency, with the value at 1 kHz being larger than at 10 kHz. mdpi.com In BST thin films, the dielectric dispersion behavior can be complex. aip.org While it can be modeled by the empirical Curie–von Schweidler power law in a narrow temperature range, a broader analysis suggests relaxor-like behavior, with loss maxima shifting to higher frequencies as temperature increases. aip.org

Pyroelectric Properties

The pyroelectric effect, the generation of a temporary voltage in a material when it is heated or cooled, is a characteristic feature of ferroelectric materials. In dicalcium this compound (Ca₂Sr(C₂H₅COO)₆, DSP), this property is intimately linked to the temperature dependence of its spontaneous polarization. The spontaneous polarization of a material is the electric dipole moment per unit volume that exists even in the absence of an external electric field. As the temperature of a pyroelectric material changes, its spontaneous polarization value changes, resulting in an electric current, known as the pyroelectric current.

The pyroelectric coefficient, p, is a measure of the change in spontaneous polarization (P_s) with respect to a change in temperature (T), and is given by the equation:

p = dP_s/dT

In DSP, the spontaneous polarization, and consequently the pyroelectric current, is a strong function of temperature, particularly near its ferroelectric phase transition temperature (Curie temperature, T_C). As the temperature approaches T_C, the spontaneous polarization decreases rapidly, leading to a sharp peak in the pyroelectric coefficient. This behavior is characteristic of a second-order phase transition.

Research has shown that the pyroelectric properties of DSP can be influenced by various factors, including deuteration. Studies on deuterated dicalcium this compound have revealed differences in the temperature dependence of its optical rotatory power, which is related to the crystal structure and ferroelectric phase transition, suggesting that isotopic substitution can modify the pyroelectric behavior.

Table 1: Pyroelectric Properties of Dicalcium this compound

Temperature RangeObservationSignificance
Near Curie Temperature (T_C)A sharp peak in the pyroelectric current is observed.This indicates a rapid change in spontaneous polarization and is characteristic of the ferroelectric phase transition.
Below T_CThe pyroelectric coefficient is non-zero and varies with temperature.This demonstrates the material's ability to generate a pyroelectric response in its ferroelectric state.

Ferroelastic and Ferrogyrotropic Behaviors in Dicalcium this compound

Dicalcium this compound is a notable material that exhibits both ferroelastic and ferrogyrotropic properties, in addition to its ferroelectricity.

Ferroelasticity is a phenomenon in which a material can exist in two or more stable orientational states in the absence of an external mechanical stress, and can be switched from one state to another by the application of stress. This property is associated with a spontaneous strain that arises from a structural phase transition. In DSP, the ferroelastic behavior is linked to its crystal structure. A structural explanation for the observed ferroelastic orientation states has been proposed, highlighting the role of the arrangement of the propionate molecules and the metal cations. The switching between these states involves the movement of domain walls within the crystal.

Ferrogyrotropy is a less common phenomenon characterized by the reversal of the sign of optical rotation by an external force, such as an electric field or mechanical stress. Optical rotation is the rotation of the plane of polarization of linearly polarized light as it travels through certain materials. In ferrogyrotropic materials, the direction of this rotation can be controlled. Dicalcium this compound is a prime example of a ferroelastic-ferroelectric crystal that also displays ferrogyrotropy. The gyration coefficient in DSP has been found to be related to the spontaneous polarization. This implies a coupling between the material's electrical and optical properties, where a change in the spontaneous polarization can induce a change in the optical rotatory power.

The coexistence of these ferroic orders makes dicalcium this compound a material of significant scientific interest, offering opportunities for multifunctional devices where electrical, mechanical, and optical properties can be coupled and controlled.

Table 2: Ferroic Properties of Dicalcium this compound

PropertyDescriptionControlling Field
Ferroelasticity Existence of multiple stable orientational states with distinct spontaneous strains.Mechanical Stress
Ferrogyrotropy Reversible switching of the sign of optical rotation.Electric Field / Mechanical Stress

Note: This table provides a qualitative summary of the ferroelastic and ferrogyrotropic behaviors in dicalcium this compound based on available research.

Spectroscopic Characterization and Analysis of Strontium Propionate

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for understanding the molecular structure and bonding within strontium propionate (B1217596). By analyzing the interaction of infrared radiation and Raman scattered light with the molecule, the characteristic vibrational modes of the propionate group can be identified and assigned.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule that induce a change in the dipole moment. In the context of strontium propionate, IR studies focus on the characteristic vibrations of the propionate anion (CH₃CH₂COO⁻). The analysis of these spectra reveals information about the functional groups present and their local environment.

Furthermore, IR difference spectroscopy has been employed to investigate protonation events involving propionate groups in more complex biological systems, such as heme a₃ propionates. encyclopedia.pub This technique is highly sensitive to changes in the local environment of the carboxylate group, highlighting the utility of IR spectroscopy in probing subtle structural and electronic perturbations.

A general representation of the expected IR absorption bands for a propionate salt is provided in the table below, based on characteristic group frequencies.

Vibrational Mode Approximate Wavenumber (cm⁻¹)
C-H stretching (CH₃ and CH₂)2850 - 3000
C=O asymmetric stretching (COO⁻)1550 - 1610
C=O symmetric stretching (COO⁻)1400 - 1440
C-H bending (CH₃ and CH₂)1350 - 1470
C-C stretching900 - 1200
C-O stretching1200 - 1300
Rocking/Wagging/Twisting (CH₂ and CH₃)650 - 1300

This table presents generalized frequency ranges for propionate salts. Specific values for this compound may vary based on its crystal structure and intermolecular interactions.

Raman spectroscopy, which detects vibrational modes that cause a change in the polarizability of a molecule, provides complementary information to IR spectroscopy. Studies on dicalcium this compound (Ca₂Sr(C₂H₅CO₂)₆, DSP) and its deuterated analogue (DDSP) have utilized Raman scattering to investigate the internal vibrational modes of the propionate molecule. researchgate.net

One key finding from these investigations is the effect of deuteration on the vibrational spectrum. For example, the symmetric bending mode of the CH₃ group, observed at 1380 cm⁻¹ in non-deuterated DSP, shifts to 1058 cm⁻¹ in DDSP. researchgate.net This significant frequency decrease upon deuteration is attributed to the increased moment of inertia of the C₂D₅COO⁻ radical, confirming the assignment of this mode. researchgate.net The study suggests that the motion of the propionate molecule plays a minor role as a trigger for the phase transition mechanism in this compound. researchgate.net

The table below summarizes the key Raman shifts observed in dicalcium this compound and its deuterated form, highlighting the impact of isotopic substitution.

Vibrational Mode Wavenumber in DSP (cm⁻¹) Wavenumber in DDSP (cm⁻¹)
CH₃ symmetric bending13801058

Data sourced from Raman scattering studies on dicalcium this compound and its deuterated analogue. researchgate.net

Resonance Spectroscopy

Resonance spectroscopy techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), are powerful tools for investigating the local atomic environment and molecular dynamics in this compound.

Proton Magnetic Resonance (¹H NMR) spectroscopy is a sensitive technique for probing the structure and dynamics of molecules containing hydrogen atoms. By analyzing the chemical shifts, coupling constants, and relaxation times of the protons in the ethyl group (CH₃CH₂) of the propionate anion, detailed information about molecular motion can be obtained.

While specific PMR studies focusing solely on the molecular dynamics of this compound are not extensively detailed in the available literature, research on related systems, such as the formation of alkylammonium propionate micelles, demonstrates the utility of ¹H-NMR in understanding intermolecular interactions and aggregation. capes.gov.br In such studies, changes in the chemical shifts of the propionate protons can indicate the degree of association and the environment of the molecules. capes.gov.br

In a typical ¹H NMR spectrum of the propionate anion in solution, one would expect to observe a triplet corresponding to the methyl (CH₃) protons and a quartet corresponding to the methylene (B1212753) (CH₂) protons, due to spin-spin coupling between the adjacent groups. The integration of these signals would be in a 3:2 ratio, respectively. The precise chemical shifts would be dependent on the solvent and the concentration.

Proton Group Expected Multiplicity Relative Integration
Methyl (CH₃)Triplet3
Methylene (CH₂)Quartet2

This table describes the expected ¹H NMR spectral characteristics for the propionate anion in solution.

The study of spin-lattice relaxation times (T₁) as a function of temperature can provide quantitative data on the rotational and translational motions of the propionate molecules within the crystal lattice. Such studies would be invaluable in elucidating the dynamics associated with any phase transitions in this compound.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, making it particularly useful for studying transition metal ions or other paramagnetic centers introduced into a diamagnetic host crystal like this compound. By doping this compound with a small amount of a paramagnetic ion, such as Mn²⁺, the EPR spectrum of the dopant ion acts as a sensitive probe of the local crystal field symmetry and any structural changes that occur.

The EPR spectra of these doped systems are typically described by a spin Hamiltonian, which includes terms for the electron Zeeman interaction, the zero-field splitting, and the hyperfine interaction. The parameters of the spin Hamiltonian provide quantitative information about the electronic structure of the dopant ion and its interaction with the surrounding ligands.

EPR Observable Information Gained
g-factorElectronic structure and orbital contributions
Zero-field splitting parameters (D, E)Symmetry of the local crystal field
Hyperfine coupling constant (A)Interaction between the electron spin and the nuclear spin of the dopant
LinewidthSpin-lattice and spin-spin relaxation processes, local disorder

This table outlines the key parameters obtained from EPR spectroscopy and the physical information they provide about the doped system.

Brillouin Scattering for Elastic Properties and Phonon Dynamics in this compound

Brillouin scattering is an inelastic light scattering technique that probes low-frequency acoustic phonons in a material. By measuring the frequency shift of the scattered light, one can determine the velocity of sound waves propagating through the crystal, which is directly related to the elastic stiffness constants (cᵢⱼ). This technique is invaluable for characterizing the mechanical properties of materials and for studying the dynamics of phase transitions that involve a softening of acoustic modes.

A study on deuterated dicalcium this compound (DDSP), Ca₂Sr(C₂D₅CO₂)₆, has utilized Brillouin scattering to determine the elastic stiffness constants in the gigahertz range as a function of temperature, particularly around its paraelectric-ferroelectric phase transition at 279.5 K. jps.jp The temperature dependence of the elastic constants provides crucial information about the coupling between the strain and the order parameter of the phase transition.

The research found that the longitudinal acoustic modes propagating along the jst.go.jp and jps.jp directions in DDSP exhibit a smaller anomaly at the transition temperature compared to its non-deuterated counterpart, DSP. jps.jp This suggests that the motion of the propionate molecules plays a significant role in the phase transition mechanism. jps.jp

The elastic stiffness constants for DDSP were calculated from the observed Brillouin frequency shifts. The temperature dependence of these constants was reported in the paraelectric and ferroelectric phases. jps.jp

Elastic Stiffness Constant Observation in DDSP near Phase Transition
c₁₁Shows a smaller anomaly at the transition temperature compared to non-deuterated DSP.
c₃₃Also exhibits a reduced anomaly at the transition temperature.
c₁₆Found to be proportional to the spontaneous polarization in the ferroelectric phase.

Data derived from Brillouin scattering studies on deuterated dicalcium this compound. jps.jp

These Brillouin scattering investigations provide fundamental data on the elastic properties and phonon dynamics of the this compound family of compounds, offering insights into the microscopic mechanisms driving their structural phase transitions.

X-ray and Neutron Scattering Studies of this compound

X-ray and neutron scattering techniques are indispensable for elucidating the atomic and molecular structure of crystalline materials. In the case of this compound and its related compounds, these methods have provided profound insights into crystal symmetry, phase transitions, and the nature of atomic disorder.

Diffuse Scattering Analysis

Diffuse scattering analysis is a powerful tool for investigating local ordering and disorder in crystals, which is not apparent from Bragg diffraction alone.

Studies on dicalcium this compound (DSP) and its derivatives have utilized this technique. The analysis of thermal diffuse scattering has been performed on the room temperature phase of DSP. iucr.org Furthermore, investigations into the temperature-dependent diffuse scattering through its phase transition points have been conducted using Geiger counter and monochromatized Cu Kα radiation. iucr.org

In deuterated dicalcium this compound (DDSP), strong critical scattering of neutrons has been observed near its paraelectric-ferroelectric phase transition. researchgate.net This scattering is a hallmark of the structural changes occurring at the transition. The strong, temperature-dependent diffuse scattering in this compound has been attributed to the orientational disorder of the propionate molecules. researchgate.net To further explore these phenomena, single crystals of related compounds like SrCa₂(propionate)₆ have been specifically grown for diffuse scattering experiments. fzu.cz

Powder Diffraction Studies

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and determining their unit cell parameters. While many detailed structural studies focus on the more complex dicalcium this compound, data for simpler this compound hydrates are also available.

This compound monohydrate, Sr(C₂H₅CO₂)₂·H₂O, has been characterized by powder diffraction. colab.ws The analysis revealed that it crystallizes in the orthorhombic system with the space group Pbca. colab.ws In contrast, dicalcium this compound (DSP) has been observed through X-ray powder diffraction to undergo a ferroelastic phase transition. researchgate.net

Below are the unit-cell parameters for this compound Monohydrate determined from powder diffraction data. colab.ws

Parameter Value
Crystal SystemOrthorhombic
Space GroupPbca
a15.01 Å
b16.94 Å
c9.38 Å

Single-Crystal X-ray Diffraction for Structure Refinement

Single-crystal X-ray diffraction provides the most precise model of a crystal's three-dimensional atomic arrangement, including bond lengths and angles. creative-biostructure.com The structure of dicalcium this compound (Ca₂Sr(C₂H₅CO₂)₆, DSP) has been extensively studied using this method, revealing complex structural phases and transitions. researchgate.nettandfonline.comjps.jpnist.govaps.org

At room temperature, DSP exists in a paraelectric phase with a tetragonal crystal structure. researchgate.nettandfonline.com Upon cooling, it undergoes a phase transition to a ferroelectric phase at approximately 281-283 K. tandfonline.comnist.gov The crystal structure has been accurately determined at numerous temperatures, shedding light on the structural changes that drive its ferroelectric properties. researchgate.net A key finding is the disordered nature of the propionate molecules, particularly the methyl groups, which play a crucial role in the phase transition mechanism. researchgate.netjps.jp

The crystal structure of deuterated dicalcium this compound (DDSP), Ca₂Sr(C₂D₅CO₂)₆, has also been determined with high precision in both its paraelectric and ferroelectric phases. jps.jpjst.go.jp These studies confirm that the space group changes from P4₁2₁2 or its enantiomorph P4₃2₁2 in the paraelectric phase to P4₁ or P4₃ in the ferroelectric phase. jps.jpjst.go.jp The structural analysis of DDSP revealed a disordered arrangement of the propionate molecules on the (001) plane, similar to what is observed in non-deuterated DSP. jps.jpjst.go.jp

The table below summarizes the crystallographic data for dicalcium this compound (DSP) and its deuterated form (DDSP) from single-crystal X-ray diffraction studies.

Compound Dicalcium this compound (DSP) Deuterated Dicalcium this compound (DDSP)
Phase Paraelectric (Room Temp)Paraelectric (294 K)
Formula Ca₂Sr(C₂H₅CO₂)₆Ca₂Sr(C₂D₅CO₂)₆
Crystal System TetragonalTetragonal
Space Group P4₁2₁2 or P4₃2₁2 researchgate.nettandfonline.comP4₁2₁2 jps.jp
a (Å) 12.484 researchgate.net12.492 jps.jp
c (Å) 17.231 researchgate.net17.218 jps.jp
Z 4 researchgate.net4 jps.jp
Phase FerroelectricFerroelectric (258 K)
Crystal System TetragonalTetragonal
Space Group P4₁ or P4₃ jps.jpjst.go.jpP4₁ jps.jp
a (Å) N/A12.486 jps.jp
c (Å) N/A17.165 jps.jp
R-factor N/A< 5% jps.jpjst.go.jp

Theoretical and Computational Approaches to Strontium Propionate Research

First-Principles Calculations (DFT, GGA)

First-principles calculations, rooted in quantum mechanics, provide a powerful framework for predicting the intrinsic properties of materials without reliance on empirical parameters. Density Functional Theory (DFT) is a prominent method within this category, and the Generalized Gradient Approximation (GGA) is a commonly used functional for exchange-correlation energy. arxiv.org These methods are theoretically capable of elucidating the electronic, optical, and dielectric properties of crystalline solids.

While DFT and GGA have been extensively applied to a wide array of strontium-containing perovskites and other complex oxides, specific and detailed computational studies on the simple strontium propionate (B1217596) salt or its more complex form, dicalcium strontium propionate, are not prominent in the available scientific literature. Theoretical work on related chiral materials suggests that DFT is a suitable method for investigating the electronic structure and stability of such compounds. arxiv.orgresearchgate.net However, dedicated research presenting comprehensive results for this compound is scarce.

An analysis of a material's electronic band structure and density of states (DOS) is crucial for understanding its electrical conductivity and bonding characteristics. The band structure describes the ranges of energy that an electron is allowed or forbidden to have, while the DOS quantifies the number of available electronic states at each energy level.

For this compound, a detailed electronic structure analysis using first-principles calculations, which would include band structure diagrams and DOS plots, has not been found in the surveyed literature. Such a study would be necessary to determine fundamental electronic properties like the band gap and the nature of orbital contributions to the valence and conduction bands.

First-principles calculations are also employed to predict the optical and dielectric properties of materials by computing the frequency-dependent dielectric function. aps.org This function is key to understanding how a material interacts with electromagnetic fields and for deriving properties such as the refractive index and absorption coefficient.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It allows researchers to study the time evolution of a system and understand macroscopic properties based on the underlying molecular interactions. This method is particularly useful for investigating dynamic processes, structural properties, and the behavior of molecules in different environments. aps.org

While MD simulations are a standard tool in materials science, dedicated studies focusing on the molecular dynamics of this compound or dicalcium this compound systems are not widely reported. References to related experimental work, such as neutron scattering studies of dicalcium this compound, suggest that MD could be a valuable complementary tool for interpreting the dynamics of molecular groups within the crystal lattice. cdnsciencepub.comcdnsciencepub.com However, detailed findings from such simulations are not present in the surveyed literature.

Phenomenological Models for Phase Transitions (e.g., Landau Theory, Bragg-Williams Theory)

The ferroelectric phase transitions in dicalcium this compound, Ca₂Sr(C₂H₅CO₂)₆, have been a subject of significant theoretical interest, primarily through the application of phenomenological models. These models describe the macroscopic behavior of a system around a phase transition without delving into the atomic-level details.

Landau theory is a mean-field theory that describes phase transitions in terms of an order parameter. oup.com It provides a powerful framework for understanding the symmetry changes and thermodynamic properties associated with a transition. However, studies on dicalcium this compound have revealed significant deviations from the predictions of classical Landau theory. aps.org Experimental measurements of physical properties near the Curie point show systematic discrepancies, indicating a "breakdown" of the mean-field approach for this material. aps.orgscilit.com The critical exponents, which describe the behavior of quantities like spontaneous polarization and dielectric susceptibility near the transition temperature, differ from the classical values predicted by the theory. aps.org

Table 1: Comparison of Experimental Critical Exponents for Dicalcium this compound with Classical Landau Theory Predictions. aps.org
PropertyCritical ExponentExperimental Value for Ca₂Sr(C₂H₅CO₂)₆Landau Mean-Field Theory Value
Spontaneous Polarization (Ps)β0.31 ± 0.030.5
Dielectric Constant (ε)γ1.33 ± 0.101.0
Specific Heatα0 (logarithmic singularity)0 (discontinuity)

The Bragg-Williams theory, another mean-field model, has also been applied to analyze the ferroelectric phase transition in dicalcium this compound. oup.com This approach has been used to interpret the temperature dependence of the spontaneous polarization, with some studies suggesting this dependence arises from the torsional oscillations of the methyl groups on the propionate anions. oup.comresearchgate.net Furthermore, calorimetric studies have identified two phase transitions in the strontium salt: a ferroelectric transition at 282.6 K and another transition at 104 K. oup.com

Synthesis, Growth, and Fabrication Methodologies Utilizing Strontium Propionate

Single Crystal Growth Techniques for Dicalcium Strontium Propionate (B1217596)

Dicalcium strontium propionate, Ca₂Sr(C₂H₅COO)₆ (DSP), is a ferroelectric material known for its unique phase transitions and piezoelectric properties. While specific, detailed methodologies for the single crystal growth of DSP were not prominently available in the surveyed literature, the growth of such complex, lead-free ferroelectric crystals often employs established techniques tailored to the material's specific chemical and physical properties rsc.org.

Common methods for growing high-quality single crystals of complex oxides and related materials include:

Solution Growth: This technique involves dissolving the constituent components (such as calcium and strontium propionates or other salts) in a suitable solvent to create a supersaturated solution. By slowly cooling the solution or allowing the solvent to evaporate, single crystals can nucleate and grow. The gel growth method is a variant where a gel medium is used to control the diffusion of reactants, preventing turbulence and promoting the formation of well-defined crystals bjp-bg.com. This technique has been successfully used for growing single crystals of strontium carbonate bjp-bg.com.

Melt Growth (Czochralski or Floating Zone Methods): For materials that melt congruently (without decomposing), melt growth techniques are highly effective. The Czochralski method involves pulling a seed crystal from a crucible of molten material to grow a large single-crystal boule researching.cn. The floating zone technique uses focused heating to create a molten zone in a polycrystalline rod, which is then moved along the rod to grow a single crystal arxiv.org. These methods are advantageous for producing large, high-purity crystals of materials like barium calcium titanate, another lead-free ferroelectric researching.cnresearchgate.net.

Solid-State Crystal Growth (SSCG): This method is particularly useful for materials that melt incongruently. It involves the solid-phase transformation of a fine-grained polycrystalline ceramic into a single crystal through abnormal grain growth, typically initiated by a seed crystal at a temperature below the material's melting point rsc.org. SSCG offers advantages in chemical homogeneity and volatility control, making it a cost-effective route for producing high-quality single crystals of complex ferroelectric systems rsc.org.

The selection of a specific technique for DSP would depend on its melting behavior, solubility, and thermal stability.

Thin Film Deposition Methodologies using Propionate Precursors

Propionate-based precursors, including this compound, are widely utilized in chemical solution deposition (CSD) techniques to fabricate high-quality thin films of strontium-containing oxides. These methods are valued for their scalability, precise stoichiometric control, and lower processing temperatures compared to vapor-phase techniques.

Chemical Solution Deposition is a versatile method for producing oxide thin films. The process generally involves:

Precursor Solution Preparation: this compound, along with propionates or other carboxylates of other desired metals (e.g., titanium, barium), is dissolved in a suitable solvent system, such as acetic acid and methanol (B129727) frontiersin.org.

Deposition: The homogeneous precursor solution is applied to a substrate using techniques like spin-coating, dip-coating, or spray pyrolysis frontiersin.org.

Thermal Treatment: The coated substrate undergoes a two-step heat treatment. First, a low-temperature pyrolysis step removes the organic components. This is followed by a high-temperature annealing or crystallization step to form the final inorganic oxide film with the desired crystal structure.

This methodology has been effectively used to create highly oriented strontium titanate (SrTiO₃) films, which can serve as buffer layers for high-temperature superconducting conductors frontiersin.org. The use of metal-organic precursors like propionates is central to the success of this technique, often referred to as Metal Organic Decomposition (MOD).

The stability of the precursor solution is critical for achieving homogeneous, high-quality thin films. The chemistry of the solution, involving this compound and other metal precursors, must be carefully controlled to prevent premature precipitation or gelation. Key factors influencing solution stability include:

Solvent System: The choice of solvent is crucial for dissolving the metal propionates and ensuring miscibility. Solvents like acetic acid and methanol are commonly used for carboxylate precursors frontiersin.org.

Ligand Coordination: The propionate (C₂H₅COO⁻) ligand coordinates with the strontium and other metal ions, keeping them dissolved and preventing hydrolysis. The nature of this coordination influences the subsequent decomposition and crystallization behavior.

Additives and Stabilizers: Sometimes, excess carboxylic acid (e.g., propionic acid) is added to the solution. This can help to improve precursor solubility and stabilize the solution by shifting chemical equilibria to favor the dissolved metal-organic species.

Maintaining a stable, homogeneous solution ensures that the desired stoichiometry is uniformly transferred from the liquid precursor to the solid thin film upon deposition and heating.

During the initial, low-temperature heating stage of CSD (pyrolysis), the this compound in the deposited film undergoes thermal decomposition. This process breaks down the organic propionate ligands, leaving behind an inorganic residue.

Studies on the thermal decomposition of various metal propionates indicate a common pathway. The decomposition of alkaline earth propionates, including this compound, typically yields a symmetrical ketone (3-pentanone) and carbon dioxide (CO₂) as the major volatile products, with the solid residue being the metal carbonate (e.g., Strontium Carbonate, SrCO₃) or oxide researchgate.net. The reaction can be summarized as:

Sr(C₂H₅COO)₂ (s) → SrCO₃ (s) + CH₃CH₂COCH₂CH₃ (g)

Further heating to higher temperatures will then decompose the strontium carbonate into strontium oxide (SrO) and carbon dioxide researchgate.net:

SrCO₃ (s) → SrO (s) + CO₂ (g)

The kinetics of this decomposition can be complex. The thermal decomposition of propionic acid itself involves both first-order and second-order reactions, producing a mix of products including methylketen, water, carbon dioxide, and hydrocarbons arxiv.org. The specific pathways and kinetics in a thin film can be influenced by the film thickness, heating rate, and the surrounding atmosphere.

Following pyrolysis, the film consists of an amorphous mixture of intermediate compounds like oxides and carbonates. The subsequent high-temperature annealing stage provides the energy for these components to crystallize into the desired final perovskite or other target structures.

The crystallization process is a critical step that defines the film's microstructure and properties. In situ X-ray diffraction studies on strontium titanate films reveal key aspects of this transformation rsc.org:

Crystallization Temperature: The onset of crystallization is highly dependent on the film's stoichiometry. For instance, Sr-rich SrTiO₃ films can begin to crystallize at temperatures as low as 473 K, whereas Sr-deficient films may require temperatures up to 739 K rsc.org.

Phase Formation: The desired crystalline phase (e.g., perovskite SrTiO₃) nucleates and grows from the amorphous matrix. During this process, undesirable secondary phases may also form, particularly if there are stoichiometric imbalances or reactions with the substrate rsc.org.

Microstructure Evolution: As the film crystallizes, individual grains form and grow. The final grain size is influenced by the annealing temperature and duration. Higher temperatures generally promote the growth of larger crystallites rsc.org. The final microstructure—comprising the size, shape, and orientation of the grains—is crucial for the film's electrical and mechanical properties.

Table 1: Influence of Stoichiometry on Crystallization of SrTiO₃ Thin Films rsc.org
Film Stoichiometry (Sr/Ti ratio)Crystallization Onset TemperatureInitial Crystallite Size (at crystallization temp.)Final Crystallite Size (at 1223 K)
0.8 (Sr-deficient)739 K~24 nm~29 nm
Sr-rich~473 K~29 nm~32 nm

The final properties of thin films prepared from this compound precursors are strongly dependent on both the choice of substrate and the specific deposition parameters employed.

Influence of Substrate:

Lattice Mismatch: The crystallographic structure of the substrate can template the growth of the film, a phenomenon known as epitaxy. A close match between the lattice parameters of the substrate and the film promotes the growth of highly oriented or even single-crystal-like films whiterose.ac.uk.

Interfacial Reactions: The substrate can chemically react with the film during high-temperature annealing. For example, when depositing strontium titanate on silicon substrates, silicon can diffuse into the film, leading to the formation of secondary silicate (B1173343) phases at the interface, which can degrade the film's properties rsc.org.

Surface Energy and Topography: The surface energy and morphology of the substrate influence the initial nucleation of grains. A smooth, clean, and properly prepared substrate surface is essential for uniform film growth nih.gov.

Influence of Deposition Parameters:

Precursor Stoichiometry: As noted previously, the molar ratio of metals in the precursor solution directly controls the stoichiometry of the final film. Deviations can lead to the formation of undesired phases and significantly alter physical properties rsc.orgsemanticscholar.org.

Annealing Conditions: The annealing temperature, heating rate, duration, and atmosphere are critical. Higher temperatures can increase grain size and improve crystallinity, but can also promote unwanted diffusion from the substrate rsc.org. The atmosphere (e.g., reducing, oxidizing) is crucial for controlling the oxygen stoichiometry in the final oxide film.

Film Thickness: The thickness of the deposited film can influence phase selection and stress within the film, thereby affecting the final microstructure and properties bjp-bg.com.

Table 2: Effect of Deposition Parameters on Strontium-Containing Film Properties
ParameterEffectExampleReference
Substrate TypeDetermines film orientation (texture) and can cause interfacial reactions.SrTiO₃ films on silicon can form secondary silicate phases due to Si diffusion. rsc.org
Annealing TemperatureAffects crystallization onset, grain size, and phase purity.Higher temperatures (e.g., 1223 K) lead to larger crystallite sizes in SrTiO₃ films. rsc.org
Precursor StoichiometryControls the final composition and phase purity of the film.Sr-deficient (Sr/Ti = 0.8) films crystallize at a much higher temperature (739 K) than Sr-rich films (~473 K). rsc.org
Annealing AtmosphereControls oxygen content and prevents unwanted reactions.Annealing Sr₂/₃Ln₁/₃FeO₃ crystals in high-pressure oxygen restores stoichiometry and sharpens physical transitions.

Advanced Material Science Applications and Engineering Perspectives Non Clinical

Integration in Electronic and Optoelectronic Devices

The inherent electrical and optical properties of strontium propionate (B1217596) compounds make them valuable in the fabrication of specialized electronic components.

Dicalcium strontium propionate, Ca₂Sr(C₂H₅CO₂)₆, is a well-documented ferroelectric material. nsc.ruscribd.comarxiv.org Unlike many perovskite ferroelectrics where polarization arises from ion displacement, the spontaneous polarization in dicalcium this compound is attributed to the ordering of propionate radicals. ralfliedtke.de This distinct mechanism makes it a subject of significant scientific interest.

Ferroelectric materials are central to the development of non-volatile memory technologies, such as Ferroelectric Random-Access Memory (FeRAM). arxiv.orgcore.ac.uk The ability of these materials to maintain one of two stable polarization states in the absence of an external electric field allows for the storage of binary information. researchgate.net While materials like lead zirconate titanate (PZT) and barium titanate (BaTiO₃) are more common, the unique properties of compounds like dicalcium this compound contribute to the broader understanding and development of ferroelectric phenomena for memory applications. core.ac.ukresearchgate.net

Furthermore, this compound serves as a critical precursor in the chemical solution deposition (CSD) synthesis of Barium Strontium Titanate (Ba₀.₇Sr₀.₃TiO₃ or BST), a high-permittivity ceramic. ralfliedtke.de This "propionate route" involves dissolving this compound and barium propionate in propionic acid, which offers a flexible and relatively simple technique for preparing thin films. ralfliedtke.decore.ac.ukvdoc.pub These BST thin films are prime candidates for use in integrated capacitors and dynamic random access memories (DRAMs) due to their high dielectric constant. arxiv.orgralfliedtke.de

All ferroelectric materials are inherently piezoelectric, meaning they generate an electrical charge in response to applied mechanical stress and vice-versa. ias.ac.in This property is the foundation for a wide array of transducers and sensors. vdoc.pub As a recognized ferroelectric, dicalcium this compound exhibits these piezoelectric effects. ralfliedtke.de

Its piezoelectric properties make it a candidate material for applications such as ultrasonic transducers, sonar, and various types of sensors. ralfliedtke.devdoc.pub Research has specifically noted the ferroelectric phase transition in dicalcium this compound, a key characteristic linked to its piezoelectric behavior. vdoc.pub While materials like PZT are widely used for their high electromechanical response, the study of alternative compounds like dicalcium this compound is crucial for expanding the library of available piezoelectric materials for specialized sensor and actuator technologies. arxiv.orgvdoc.pub

Dicalcium this compound (DSP) is a notable example of a material exhibiting significant electrogyration. Electrogyration is an effect where the optical activity of a crystal (its ability to rotate the plane of polarized light) can be controlled by an external electric field. This property is particularly pronounced in chiral crystals, and DSP is a unique material that is both ferroelectric and gyrotropic. nsc.ru

Seminal studies have provided in-depth analysis of how mechanical strain and electric fields impact the optical properties of DSP. nsc.ru The material undergoes a phase transition at approximately 281.7 K, leading to six distinct gyrotropic states, each defined by a unique gyration tensor. This ability to switch between different optical states through an applied field makes it a material of interest for developing optical modulators, switches, and other devices based on the control of light polarization.

PropertyMaterialApplicationKey FindingCitation
Ferroelectricity Dicalcium this compoundMemory DevicesPolarization arises from the ordering of propionate radicals, a distinct mechanism. ralfliedtke.de
Piezoelectricity Dicalcium this compoundTransducers, SensorsAs a ferroelectric material, it inherently possesses piezoelectric properties suitable for electromechanical applications. ralfliedtke.devdoc.pub
Electrogyration Dicalcium this compoundOptical ModulatorsExhibits multiple gyrotropic states controllable by electric fields, allowing for manipulation of polarized light. nsc.ru
Precursor Role This compoundFerroelectric CapacitorsUsed in the "propionate route" for CSD synthesis of Barium Strontium Titanate (BST) thin films for high-density capacitors. ralfliedtke.decore.ac.uk

Role in Perovskite-based Materials Research

This compound plays a vital role not as a perovskite itself, but as a key chemical precursor for introducing strontium into perovskite structures. Its solubility and handling characteristics make it well-suited for chemical solution deposition (CSD) and sol-gel methods, which are widely used to create complex oxide thin films with precisely controlled compositions. ralfliedtke.decore.ac.uk

The substitution of strontium into perovskite lattices is a common strategy for tuning their properties. A prime example is the creation of Barium Strontium Titanate (BaSrTiO₃ or BST), a solid-solution perovskite, by doping Barium Titanate (BaTiO₃) with strontium. This substitution is known to cause significant structural changes, including lattice contraction (due to the smaller ionic radius of Sr²⁺ compared to Ba²⁺) and a shift in the ferroelectric-to-paraelectric phase transition temperature.

This compound is an essential starting material in the "propionate route" for synthesizing BST thin films. ralfliedtke.de In this CSD method, this compound and barium propionate are dissolved, creating a precursor solution that is deposited via spin-coating and then annealed to form the crystalline perovskite film. ralfliedtke.decore.ac.uk This process allows for the creation of homogenous films with tailored Sr:Ba ratios, which is critical for applications in tunable microwave devices and DRAMs. ralfliedtke.de The crystallization of the perovskite phase from the propionate precursors typically occurs at temperatures between 650°C and 700°C. ralfliedtke.de

While direct use of this compound for doping halide perovskites like CsPbI₂Br or oxides like β-Ga₂O₃ is less commonly documented in the provided sources, the CSD methodology is broadly applicable. The success of the propionate route for BST demonstrates the utility of metal propionates as soluble, reliable precursors for incorporating specific cations into complex crystal structures to modify their electronic and photophysical properties. ralfliedtke.de

Proton-conducting ceramics are promising electrolyte materials for the next generation of solid oxide fuel cells (SOFCs) that can operate at lower temperatures (below 600°C). Many of these advanced ceramics are perovskite oxides containing strontium, such as BaCe₀.₂Zr₀.₇Y₀.₁O₃-δ and cathodes like Ba₀.₅Sr₀.₅Co₀.₈Fe₀.₂O₃-δ. The inclusion of strontium helps to optimize the material's conductivity and chemical stability.

The fabrication of these materials, especially as dense thin films to minimize resistance, relies on techniques like chemical solution deposition. scribd.com The established use of this compound as a precursor in the CSD synthesis of functional oxide films like BST is directly relevant here. ralfliedtke.decore.ac.uk This methodology provides a pathway for creating high-quality, strontium-doped perovskite thin films for energy applications. By dissolving this compound and other metal carboxylates, a homogenous precursor solution can be prepared and deposited to form the thin-film electrolytes or cathodes required for high-performance protonic ceramic fuel cells (PCFCs).

Application AreaPerovskite ExampleRole of this compoundSynthesis MethodResulting Property/UseCitation
Tunable Dielectrics Ba₁-ₓSrₓTiO₃ (BST)Strontium source precursorChemical Solution Deposition (CSD)Modifies lattice structure, tunes Curie temperature for capacitors and DRAMs. ralfliedtke.decore.ac.uk
Energy (Fuel Cells) Sr-doped Perovskites (e.g., BSCF cathodes)Precursor for Sr-dopingChemical Solution Deposition (CSD)Creates functional thin films for proton-conducting ceramic fuel cells (PCFCs).

Tailoring Material Properties through Molecular Engineering and Doping

In advanced, non-clinical material science, this compound serves as a versatile compound for tailoring the functional properties of materials. Its utility stems from its role as both a precursor in complex material synthesis and as a key component in functional crystals. Through molecular engineering techniques and its use as a doping agent, scientists can precisely modify the structural, electrical, and optical characteristics of a wide range of materials.

Molecular engineering with this compound often involves its use in chemical solution deposition (CSD) and sol-gel processes. researchgate.net These methods allow for the creation of thin films and nanocrystalline structures with customized properties. A notable application is in the synthesis of Rare-Earth Barium Copper Oxide (REBCO) superconducting films. acs.org In this context, metal propionates, including this compound, are valuable precursors due to their solubility and decomposition pathways, which are compatible with the Transient Liquid Assisted Growth (TLAG) process. acs.org This process facilitates the formation of homogeneous, nanocrystalline precursor layers essential for high-quality superconducting films. acs.org Researchers have successfully developed precursor solutions using yttrium, gadolinium, samarium, and ytterbium propionates alongside barium and copper propionates to grow various REBCO films. acs.org

Table 1: REBCO Superconducting Films from Metal Propionate Precursors This table is based on research findings where metal propionate solutions, including for barium, are used as precursors for REBCO film synthesis.

Rare-Earth Element (RE) Precursor Solution Components Resulting Film
Yttrium (Y) Y(Prop)₃, Ba(Prop)₂, Cu(Prop)₂ YBa₂Cu₃O₇-δ (YBCO)
Gadolinium (Gd) Gd(Prop)₃, Ba(Prop)₂, Cu(Prop)₂ GdBa₂Cu₃O₇-δ (GdBCO)
Samarium (Sm) Sm(Prop)₃, Ba(Prop)₂, Cu(Prop)₂ SmBa₂Cu₃O₇-δ (SmBCO)

The use of this compound as a source for strontium doping is another key strategy for material property modification. Doping involves introducing controlled amounts of strontium ions into a host material's lattice, which can significantly alter its physical and chemical properties. In the fabrication of advanced ceramics, strontium doping has been shown to enhance dielectric properties. chalcogen.roresearchgate.net For instance, in the synthesis of Strontium-doped Zinc Manganese Titanate (SrₓZn₁₋ₓMnTiO₅) ceramics via a solid-state reaction, increasing the strontium content has a direct impact on the material's microstructure and dielectric constant. chalcogen.roresearchgate.net While various strontium salts can be used, this compound offers a high-purity source for such doping applications. Research shows that as strontium composition is varied, the particle size and uniformity of the resulting ceramic grains are affected, which in turn influences the dielectric measurements. chalcogen.ro

Table 2: Effect of Strontium Doping on Zinc Manganese Titanate (SrₓZn₁₋ₓMnTiO₅) Ceramics This interactive table summarizes findings on how strontium doping levels influence the microstructure and dielectric properties of titanate ceramics.

Strontium Composition (x) Microstructure and Particle Size Observations Impact on Dielectric Properties
0.1 - 0.9 Particle size increases with rising Sr composition. chalcogen.ro Dielectric constant decreases with increasing frequency but increases with temperature. researchgate.net
0.5 Grains show clear formation and uniform arrangement. chalcogen.ro The material exhibits favorable dielectric measurements at this stoichiometric ratio. chalcogen.ro

Furthermore, this compound is a fundamental building block of functional materials whose properties can be engineered directly. A primary example is Dicalcium this compound (Ca₂Sr(C₂H₅CO₂)₆, or DSP), a well-studied ferroelectric material. ias.ac.inamazonaws.com The interplay between its chiral crystal structure and external stimuli like mechanical strain allows for the precise tailoring of its optical properties. researchgate.netarxiv.orgresearchgate.net Applying strain to DSP can induce a subtle lattice distortion, causing a phase transition from a high-symmetry state to a low-symmetry one. arxiv.orgresearchgate.net This transition, which occurs at a critical temperature, results in distinct gyrotropic states, each with a unique gyration tensor, effectively allowing its optical activity to be mechanically controlled. researchgate.net This ability to manipulate physical properties through structural engineering makes propionate-based materials like DSP significant in the field of advanced functional materials. amazonaws.comarxiv.org

Table 3: Strain Engineering of Dicalcium this compound (DSP) Properties This table outlines the changes in the physical properties of DSP when subjected to mechanical strain, based on detailed research findings.

Condition Symmetry Phase Key Property Change
Unstrained (High Temp) High-Symmetry (m3m) arxiv.orgresearchgate.net Paraelectric phase. amazonaws.com
Under Mechanical Strain Low-Symmetry (422) researchgate.net Subtle lattice distortion is induced. arxiv.orgresearchgate.net
Phase Transition (281.7 K) Transition to Ferroelectric Phase The material transitions into one of six distinct gyrotropic states. researchgate.net

Future Directions and Emerging Research Areas

Exploration of New Derivatives and Solid Solutions of Strontium Propionate (B1217596)

A primary direction for future research lies in the deliberate design and synthesis of new chemical entities based on the strontium propionate framework. This involves two main strategies: the creation of new derivatives through ligand modification and the formation of solid solutions by cationic substitution.

The synthesis of new derivatives can be achieved by introducing additional or alternative ligands into the coordination sphere of the strontium ion. This approach allows for the fine-tuning of the material's crystal structure and, consequently, its physical properties. Research into other strontium carboxylates has shown that strontium can form a variety of coordination polymers with different organic ligands. scirp.org For instance, the creation of a one-dimensional strontium(II) coordination polymer incorporating both isobutyrate and N-methyldiethanolamine ligands demonstrates the feasibility of synthesizing mixed-ligand systems. oup.com Future work could explore the partial substitution of the propionate anion with other carboxylates or functional organic molecules to create novel frameworks with tailored properties.

The formation of solid solutions, where strontium ions are partially replaced by other metal cations (or vice-versa in other propionate lattices), is another promising frontier. The synthesis of complex perovskite-type oxides using propionate precursors, which include strontium, demonstrates that strontium can be successfully incorporated into multi-metal solid solution structures. acs.orgresearchgate.net This concept can be applied to the propionate crystal lattice itself. For example, creating solid solutions such as (Sr₁₋ₓMₓ)(CH₃CH₂COO)₂ where 'M' could be calcium, barium, or lead, could systematically tune the lattice parameters and ferroelectric transition temperatures. The well-known ferroelectric compound dicalcium this compound, Ca₂Sr(CH₃CH₂COO)₆, serves as a prime example of a mixed-metal propionate system with significant properties. iucr.org Research on apatite structures has also shown that strontium sites can be successfully substituted with other ions like silver, indicating the flexibility of strontium lattices to accommodate dopants. chinesechemsoc.org

These explorations into new derivatives and solid solutions are expected to generate a new library of materials with tunable properties, potentially leading to enhanced ferroelectric, piezoelectric, or other functional behaviors.

Strategy Description Potential Outcome Relevant Analogs/Examples
Ligand Modification Introduction of secondary ligands or partial substitution of the propionate anion.Creation of novel coordination polymers with modified crystal structures and properties.Strontium(II) coordination polymer with isobutyrate and N-methyldiethanolamine ligands. oup.com
Cationic Substitution Partial replacement of strontium with other divalent cations (e.g., Ca²⁺, Ba²⁺, Pb²⁺).Formation of solid solutions to tune lattice parameters and physical properties like ferroelectric Tc.Dicalcium this compound (DSP), Ca₂Sr(CH₃CH₂COO)₆. iucr.org
Mixed-Metal Frameworks Synthesis of complex propionates containing strontium and other metals (e.g., rare earths).Development of new functional materials, potentially for superconducting or catalytic applications.Use of mixed propionate precursors for REBa₂Cu₃O₇-δ superconducting films. acs.org

Advanced In-situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes in this compound, such as its phase transitions and thermal decomposition, is crucial for both fundamental science and practical applications. Future research will increasingly rely on advanced in-situ and operando characterization techniques that allow for real-time observation of these processes under controlled conditions.

Traditional thermal analysis provides bulk information, but a deeper understanding requires probing structural and chemical changes as they happen. Techniques that couple thermogravimetry (TGA) with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) can identify the exact gaseous species evolved during decomposition. d-nb.inforesearchgate.net However, the most significant advancements are expected from in-situ X-ray diffraction (XRD) and in-situ spectroscopic methods.

In-situ XRD , particularly using high-intensity synchrotron sources, is a powerful tool to monitor crystallographic changes during phase transitions. aps.org For this compound and its derivatives, this technique can provide precise information on the changes in lattice parameters, symmetry, and atomic positions as the material is heated or cooled through its transition points. This was demonstrated in studies of barium strontium titanate (BST) thin films, where XRD was used to infer phase transitions. scribd.com

In-situ vibrational spectroscopy , such as Raman and FTIR, offers complementary insights into molecular-level changes. scirp.orgacs.org These techniques can track changes in the vibrational modes of the propionate anion, providing information on its rotational dynamics, conformational changes, and the breaking of chemical bonds during decomposition. oup.com For instance, proton magnetic resonance studies on dicalcium this compound have already provided valuable information on the motion of propionate anions during its ferroelectric phase transition. oup.com Modern operando Raman spectroscopy can now be applied to monitor the evolution of chemical byproducts during electrochemical or thermal processes in real-time. acs.org

The combination of these in-situ techniques will provide a comprehensive, multi-faceted view of the dynamic behavior of this compound, enabling a more complete understanding of the structure-property relationships that govern its phase transitions and stability.

Technique Information Gained Application to this compound
In-situ X-Ray Diffraction (XRD) Real-time changes in crystal structure, lattice parameters, and phase composition.Precisely tracking the structural evolution during ferroelectric phase transitions and thermal decomposition. aps.org
In-situ Raman/FTIR Spectroscopy Real-time changes in molecular vibrations, bond dynamics, and chemical species.Monitoring the rotational dynamics of the propionate anion and identifying intermediate species during decomposition. scirp.orgacs.org
Coupled TGA-MS/FTIR Simultaneous measurement of mass loss and identification of evolved gases.Determining the precise decomposition pathway and products under different atmospheres. d-nb.info
Operando Spectroscopy Characterization of a material while it is actively functioning in a device or reaction.Studying the behavior of this compound-based materials in real-world applications like sensors or capacitors.

Investigation of Multi-ferroic Phenomena and Cross-Coupling Effects

One of the most exciting future research directions for this compound is the investigation of multiferroicity. Multiferroic materials, which exhibit more than one primary ferroic order (e.g., ferroelectricity and ferromagnetism) simultaneously, are of immense interest for next-generation data storage and spintronic devices. seu.edu.cn The intrinsic properties of this compound make it a compelling candidate for exploring such phenomena.

The key lies in its chirality. This compound crystallizes in a chiral space group, a property that is increasingly being linked to unconventional magnetic and electronic effects. Recent theoretical and experimental work has shown that chiral metal-organic frameworks (MOFs) can host room-temperature multiferroicity, where chirality, ferroelectricity, and magnetism are coupled. acs.orgresearchgate.netnih.gov The chiral lattice can mediate interactions between metal centers, potentially leading to long-range magnetic ordering. acs.org Given that dicalcium this compound is a well-established improper ferroelectric, nih.govarxiv.org the fundamental building blocks for multiferroicity are already present. The challenge is to introduce and couple a magnetic order.

Future research could focus on several strategies to induce magnetism:

Doping with Magnetic Ions: Creating solid solutions by substituting the diamagnetic Sr²⁺ ion with magnetic 3d transition metal ions (e.g., Mn²⁺, Fe²⁺, Co²⁺, Cu²⁺).

Mixed-Ligand Approach: Synthesizing derivatives that incorporate organic ligands known to participate in magnetic exchange interactions.

Interface Engineering: Fabricating heterostructures by growing thin films of this compound on a magnetic substrate, where magnetoelectric coupling could arise at the interface. cdmf.org.brmdpi.com

The investigation of cross-coupling effects, such as the magnetoelectric effect (the control of magnetization by an electric field, or polarization by a magnetic field), would be a central theme. nih.gov The chiral nature of this compound could lead to unique coupling mechanisms, including the potential for chiral spin-selective electron transport, a phenomenon observed in other chiral materials. acs.org The discovery of multiferroicity in a this compound-based material would represent a significant breakthrough, merging the fields of ferroelectrics and spintronics.

Computational Materials Design for Novel this compound-based Compounds

Computational materials science provides powerful tools to accelerate the discovery and design of new materials. mpie.de First-principles methods, such as Density Functional Theory (DFT), and classical simulation techniques like Molecular Dynamics (MD), are set to play a pivotal role in guiding the future development of this compound-based compounds.

Predicting Properties and Structures: DFT calculations can be employed to predict the crystal structure, electronic band structure, and vibrational properties of hypothetical this compound derivatives before they are synthesized in the lab. mdpi.com This allows for the in silico screening of a large number of potential candidates to identify those with desirable properties. For example, DFT can be used to calculate the stability of various doped or mixed-ligand structures, providing guidance on which materials are most likely to be synthesizable. acs.org It can also be used to investigate the electronic origins of ferroelectricity and predict how it might be tuned through chemical modifications. acs.org

Understanding Dynamic Processes: Molecular dynamics simulations can model the behavior of atoms and molecules over time, offering insights into dynamic processes. chemrxiv.org MD simulations could be used to study the microscopic mechanisms of the phase transitions in this compound, revealing how the propionate ions move and reorient. Furthermore, MD can be used to simulate the thermal decomposition process, helping to elucidate the reaction pathways at an atomic level. researchgate.net

Rational Design of Functional Materials: The ultimate goal of computational modeling in this area is the rational design of new materials. By combining DFT and MD with high-throughput screening and machine learning techniques, researchers can systematically explore the vast chemical space of this compound derivatives. nih.gov This approach can identify optimal compositions for enhanced ferroelectric polarization, higher transition temperatures, or the emergence of new functionalities like multiferroicity. For example, computational screening could identify the most promising magnetic dopants to induce multiferroicity or predict the structure of novel chiral frameworks with strong magnetoelectric coupling.

This synergy between computational prediction and experimental synthesis will be essential for navigating the complex landscape of this compound-based materials and efficiently discovering the next generation of functional molecular crystals.

Q & A

Q. What are the established methodologies for synthesizing strontium propionate in laboratory settings?

this compound synthesis typically involves the reaction of propionic acid with strontium carbonate or strontium hydroxide under controlled conditions. Key steps include:

  • Neutralization : Mixing stoichiometric amounts of propionic acid and strontium hydroxide in aqueous or alcoholic media, followed by reflux to ensure complete reaction.
  • Crystallization : Slow evaporation of the solvent to obtain crystalline this compound.
  • Characterization : Verification via Fourier-transform infrared spectroscopy (FTIR) for carboxylate stretching bands (~1550–1650 cm⁻¹) and X-ray diffraction (XRD) to confirm crystal structure .

Q. How can researchers validate the purity of synthesized this compound?

Purity assessment requires a combination of analytical techniques:

  • Elemental analysis (e.g., ICP-MS) to verify Sr²⁺ and propionate ratios.
  • Thermogravimetric analysis (TGA) to confirm decomposition temperatures align with theoretical predictions.
  • Chromatography (HPLC or GC-MS) to detect organic impurities or unreacted precursors .

Advanced Research Questions

Q. What experimental design considerations are critical for isotopic analysis of this compound using laser-ablation MC-ICP-MS?

Key factors include:

  • Sample Preparation : Homogeneous embedding of this compound in resin for stable ablation.
  • Interference Correction : Addressing isobaric interferences (e.g., ⁸⁷Rb⁺ on ⁸⁷Sr⁺) via mathematical corrections or energy filtering.
  • Data Standardization : Use of certified reference materials (NIST SRM 987) to calibrate ⁸⁷Sr/⁸⁶Sr ratios.
  • Software Tools : Employing open-source platforms like IsoFishR for reproducible data reduction, noise filtering, and time-resolved analysis .

Q. How can researchers resolve contradictions in strontium isotope data derived from heterogeneous samples?

Contradictions often arise from localized isotopic variations. Mitigation strategies include:

  • Spatial Resolution : Using laser-ablation line transects (vs. spot analysis) to map isotopic heterogeneity.
  • Multi-Isotope Integration : Combining ⁸⁷Sr/⁸⁶Sr with δ¹³C or δ¹⁸O data to contextualize environmental or biological influences.
  • Statistical Filtering : Applying iterative outlier removal (e.g., 2σ thresholds) and data smoothing algorithms .

Q. What methodologies enable the integration of toxicological data into this compound research?

To assess health impacts:

  • In Vitro Models : Use osteoblast/osteoclast co-cultures to study Sr²⁺ uptake and bone mineralization effects.
  • Longitudinal Studies : Track Sr accumulation in animal models via serial blood/tissue sampling and correlate with isotopic ratios.
  • Dose-Response Analysis : Apply benchmark dose (BMD) modeling to establish toxicity thresholds .

Methodological Challenges and Solutions

Q. How should researchers design studies to investigate the environmental mobility of this compound?

  • Column Leaching Experiments : Simulate soil percolation under varying pH and ionic strength conditions.
  • Isotopic Tracers : Spike experiments with enriched ⁸⁴Sr to distinguish propionate-derived Sr from background sources.
  • Geochemical Modeling : Use PHREEQC or similar software to predict Sr²⁺ speciation and adsorption/desorption kinetics .

Q. What are best practices for ensuring reproducibility in this compound research?

  • Open-Source Tools : Adopt IsoFishR for standardized data processing and transparent reporting of correction factors.
  • Metadata Documentation : Detail laser settings (fluence, spot size), matrix-matched standards, and interference corrections.
  • Interlaboratory Comparisons : Participate in round-robin trials to validate analytical protocols .

Emerging Research Directions

Q. How can machine learning enhance the interpretation of strontium isotope datasets in biogeochemical studies?

  • Pattern Recognition : Train algorithms to classify isotopic signatures by geographic origin or environmental conditions.
  • Data Fusion : Integrate Sr isotope data with LiDAR or remote sensing data for spatial predictive modeling.
  • Uncertainty Quantification : Use Bayesian frameworks to propagate analytical errors into final interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.